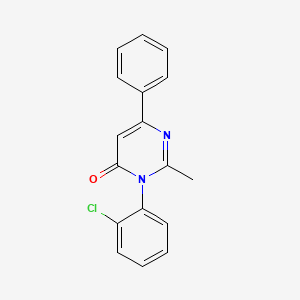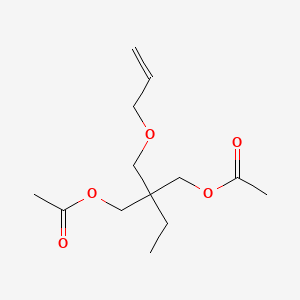
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate is an organic compound with the molecular formula C13H22O5. It is a diacetate ester derivative of 1,3-propanediol, featuring an ethyl group and a propenyloxy group. This compound is used in various chemical applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate typically involves organic synthesis techniques. The process begins with the reaction of 1,3-propanediol with acetic anhydride to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by optimizing these parameters and using large-scale reactors .
化学反应分析
Types of Reactions
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can undergo hydrolysis to release acetic acid, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its effects in different applications .
相似化合物的比较
Similar Compounds
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-: Lacks the diacetate groups.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, monoacetate: Contains only one acetate group.
1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, triacetate: Contains three acetate groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-ethyl-2-((2-propen-1-yloxy)methyl)-, 1,3-diacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
属性
CAS 编号 |
67385-16-4 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
[2-(acetyloxymethyl)-2-(prop-2-enoxymethyl)butyl] acetate |
InChI |
InChI=1S/C13H22O5/c1-5-7-16-8-13(6-2,9-17-11(3)14)10-18-12(4)15/h5H,1,6-10H2,2-4H3 |
InChI 键 |
RGFXTQUAWAGNQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(COCC=C)(COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
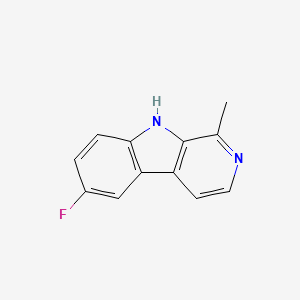
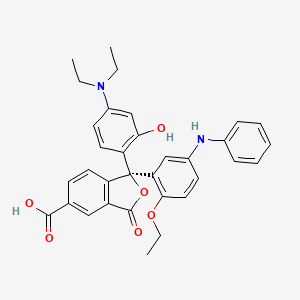


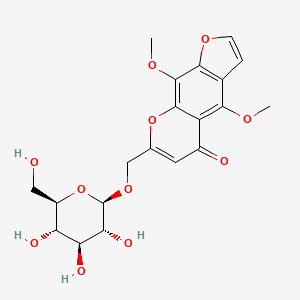
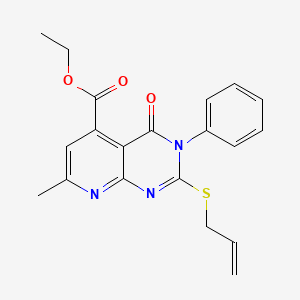

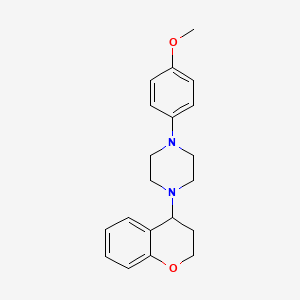
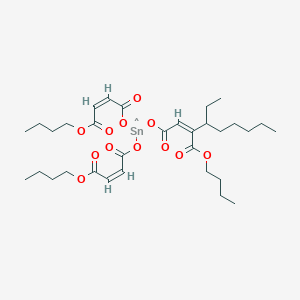
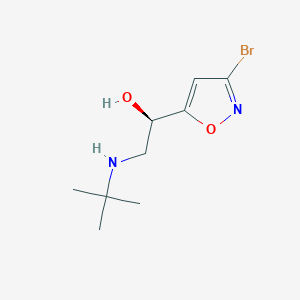
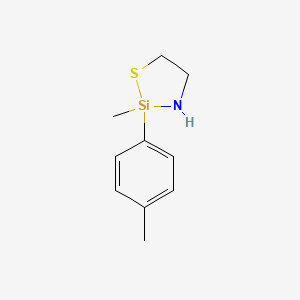
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
